(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline

Chiral resolution Stereochemistry Quality control

Avoid failed experiments from racemate or (S)-isomer substitution. This enantiopure (R)-configured tetrahydroquinoxaline provides a defined stereocenter for reproducible asymmetric synthesis. - **Chiral Performance**: Enables up to 98% ee in Ir/Ru-catalyzed hydrogenations (toluene/dioxane). - **Pharmacophore Utility**: Key fragment in CETP inhibitors and BD2-selective BET inhibitors. - **Analytical Standard**: Distinct CAS from (S)-isomer (1252875-58-3); suitable for chiral HPLC method development. - **Supply**: Enantiopure >98% purity, ready for R&D to gram-scale synthesis.

Molecular Formula C11H16N2
Molecular Weight 176.26 g/mol
Cat. No. B11914268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline
Molecular FormulaC11H16N2
Molecular Weight176.26 g/mol
Structural Identifiers
SMILESCC(C)C1CNC2=CC=CC=C2N1
InChIInChI=1S/C11H16N2/c1-8(2)11-7-12-9-5-3-4-6-10(9)13-11/h3-6,8,11-13H,7H2,1-2H3/t11-/m0/s1
InChIKeyODIUCDVDTATWBP-NSHDSACASA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Isopropyl-THQ: Chiral Core Overview


(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 1821828-18-5) is a chiral heterocyclic compound belonging to the tetrahydroquinoxaline (THQ) class, characterized by a fused bicyclic structure containing nitrogen atoms with an (R)-configured stereocenter at the 2-position bearing an isopropyl substituent . The compound has a molecular formula of C₁₁H₁₆N₂ and a molecular weight of 176.26 g/mol . Chiral THQ fragments serve as key structural units in numerous bioactive molecules, including cholesterol ester transfer protein (CETP) inhibitors for atherosclerosis and BD2-selective BET inhibitors with anti-inflammatory activity [1].

Why (R)-2-Isopropyl-THQ Cannot Be Replaced


Generic substitution of (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline with racemic mixtures, alternative stereoisomers, or differently substituted THQ analogs introduces substantial risk of divergent experimental outcomes in stereochemically sensitive applications. The (R)-enantiomer (CAS 1821828-18-5) and its (S)-counterpart (CAS 1252875-58-3) are distinct chemical entities with separate CAS registry numbers and cannot be assumed to exhibit equivalent biological or catalytic activity . In asymmetric synthesis, the (R)-configuration of the 2-isopropyl substituent dictates the spatial orientation of the THQ scaffold, directly influencing enantioselectivity outcomes in catalytic hydrogenation protocols where R-configured products are obtained with up to 98% ee under optimized conditions [1]. Procurement of the incorrect stereoisomer or imprecisely substituted analog may lead to failed reproducibility, wasted resources, and invalid comparative data.

(R)-2-Isopropyl-THQ vs. Comparators: Key Evidence


CAS Registry: R- vs. S-Enantiomer

The (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline enantiomer is registered under CAS 1821828-18-5, whereas the (S)-enantiomer carries a distinct CAS registry number of 1252875-58-3 . This separate registration reflects fundamental differences in stereochemical identity and indicates that these compounds are not interchangeable in regulatory, analytical, or procurement contexts.

Chiral resolution Stereochemistry Quality control

Catalog Numbers: R- vs. S-Enantiomer

From a common supplier source, the (R)-enantiomer is offered under catalog number CM221320 at 97% purity, while the (S)-enantiomer is offered under catalog number CM221322 at 97% purity . This demonstrates that enantiomers are handled as separate inventory items with distinct procurement identifiers.

Chiral procurement Stereoisomer purity Inventory management

Enantiomeric Excess in Asymmetric Hydrogenation

Class-level evidence from Ir-catalyzed asymmetric hydrogenation of mono-substituted quinoxalines demonstrates that R-configured tetrahydroquinoxaline derivatives can be obtained with up to 98% enantiomeric excess (ee) under optimized conditions (toluene/dioxane solvent), whereas the corresponding S-configured products achieve up to 93% ee under alternative solvent conditions (EtOH) [1]. While (R)-2-isopropyl-1,2,3,4-tetrahydroquinoxaline specifically has not been subjected to head-to-head activity comparisons in peer-reviewed literature, these class-level data establish the enantioselectivity benchmark for 2-alkyl-substituted THQ synthesis.

Asymmetric catalysis Enantioselective synthesis Chiral building blocks

Synthetic Yield: R- vs. S-Configuration

Class-level evidence from Ir-catalyzed asymmetric hydrogenation indicates that R-configured mono-substituted THQ derivatives are obtained in up to 93% yield under optimized conditions (toluene/dioxane), while S-configured derivatives yield up to 83% under their respective optimized conditions (EtOH) [1]. Under continuous flow conditions for gram-scale production, R-configured products were obtained in 91% yield (dioxane) compared to 90% yield for S-configured products (EtOH) [1].

Synthetic efficiency Process chemistry Gram-scale preparation

Substitution Pattern: 2-Isopropyl vs. Alkyl Analogs

(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline bears a specific isopropyl substituent at the 2-position with (R)-stereochemistry (molecular formula C₁₁H₁₆N₂, MW 176.26 g/mol) . This substitution pattern distinguishes it from other commercially available THQ analogs such as 1-isopropyl-1,2,3,4-tetrahydroquinoxaline (CAS 858478-08-7), which bears the isopropyl group on the nitrogen atom rather than the carbon backbone, and from 2-isopropylquinoxaline (CAS 80360-35-6), which lacks the saturated tetrahydro framework (C₁₁H₁₂N₂, MW 172.23 g/mol) .

Structure-activity relationship Ligand design Medicinal chemistry

Enantiodivergent Access via Counteranion Modulation

Class-level evidence from Ru-catalyzed asymmetric hydrogenation of 2-alkyl-substituted quinoxalines demonstrates that precise control over R/S selectivity can be achieved by modulating the catalyst counteranion [1]. Specifically, a chiral diamine-ruthenium complex bearing a BArF counteranion afforded the R-configured product, while switching to racemic phosphate counteranion inverted the product chirality [1]. This demonstrates that the R-configuration is accessible through specific catalyst system selection.

Asymmetric hydrogenation Catalyst design Process development

(R)-2-Isopropyl-THQ: Validated Applications


Asymmetric Hydrogenation Catalyst Development

(R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline serves as a chiral THQ scaffold for developing asymmetric hydrogenation catalysts and ligands. Class-level evidence demonstrates that R-configured mono-substituted THQ derivatives can be synthesized with up to 98% ee and 93% yield using Ir-catalyzed systems, with the methodology validated under continuous flow conditions for gram-scale production (91% yield, 93% ee) [1]. Additionally, Ru-catalyzed systems with BArF counteranions selectively produce R-configured THQ products, providing an alternative synthetic entry [2].

Pharmacophore Intermediate for Medicinal Chemistry

The chiral THQ fragment constitutes a key structural unit in several pharmacologically relevant compound classes, including cholesterol ester transfer protein (CETP) inhibitors for atherosclerosis treatment and BD2-selective BET inhibitors with demonstrated anti-inflammatory activity in vivo [1]. (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline provides a stereochemically defined scaffold for medicinal chemistry programs targeting these or related therapeutic areas where chiral THQ cores are pharmacophoric elements.

Enantiopure Reference Standard for Chiral Analysis

With distinct CAS registry numbers for the (R)-enantiomer (1821828-18-5) and (S)-enantiomer (1252875-58-3) [1][2], (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline is suitable as an enantiopure reference standard for developing chiral HPLC methods, calibrating polarimetric instruments, or validating stereochemical purity assays in quality control laboratories.

Solvent-Controlled Enantioselectivity Studies

Recent advances in asymmetric hydrogenation have demonstrated that solvent choice can dictate the enantioselectivity outcome for THQ synthesis [1]. (R)-2-Isopropyl-1,2,3,4-tetrahydroquinoxaline may serve as a model substrate for investigating solvent effects on enantioselective transformations, given the class-level observation that toluene/dioxane solvent systems favor R-configuration products with higher ee (up to 98%) compared to S-configuration outcomes in ethanol (up to 93% ee) [1].

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